(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
- The pyridine group can be introduced via a coupling reaction.
- Example: Suzuki coupling reaction between a bromopyridine and an indoline boronic acid derivative using palladium as a catalyst.
Attachment of the Trifluoromethylphenyl Group:
- The final step involves the introduction of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction.
- Example: Reaction of indoline-pyridine intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the trifluoromethyl group.
Biology and Medicine:
- Potential applications in drug design due to its metabolic stability and lipophilicity.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Explored for use in agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indoline Core:
- Starting with a suitable indole derivative, the indoline core can be synthesized through reduction reactions.
- Example: Reduction of indole using sodium borohydride in the presence of a catalyst.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in the central nervous system or other tissues.
Comparison with Similar Compounds
(5-(Pyridin-4-yl)indolin-1-yl)(4-methylphenyl)methanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
(5-(Pyridin-4-yl)indolin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and biological activity.
Uniqueness:
- The presence of the trifluoromethyl group in (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to material science
Properties
IUPAC Name |
(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJITYROPJJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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